2-(Carbamoyloxy)ethyl ethyl (2-cyanoethyl)phosphonate
Description
Properties
CAS No. |
52870-25-4 |
|---|---|
Molecular Formula |
C8H15N2O5P |
Molecular Weight |
250.19 g/mol |
IUPAC Name |
2-[2-cyanoethyl(ethoxy)phosphoryl]oxyethyl carbamate |
InChI |
InChI=1S/C8H15N2O5P/c1-2-14-16(12,7-3-4-9)15-6-5-13-8(10)11/h2-3,5-7H2,1H3,(H2,10,11) |
InChI Key |
GNWOSSPXKVFSFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCC#N)OCCOC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carbamoyloxy)ethyl ethyl (2-cyanoethyl)phosphonate typically involves the reaction of ethyl (2-cyanoethyl)phosphonate with 2-(carbamoyloxy)ethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Carbamoyloxy)ethyl ethyl (2-cyanoethyl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphonate esters.
Substitution: Formation of substituted phosphonates with different functional groups.
Scientific Research Applications
2-(Carbamoyloxy)ethyl ethyl (2-cyanoethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials due to its unique reactivity.
Mechanism of Action
The mechanism of action of 2-(Carbamoyloxy)ethyl ethyl (2-cyanoethyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The presence of the phosphonate group allows it to mimic the natural substrate of certain enzymes, leading to competitive inhibition. Additionally, the cyanoethyl group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the enzyme-inhibitor complex .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-(Carbamoyloxy)ethyl ethyl (2-cyanoethyl)phosphonate
- CAS Registry Number : 52870-25-4
- Molecular Formula : C₈H₁₅N₂O₅P
- Structure: Features a phosphonate core with three substituents: Ethyl group (O-linked). 2-cyanoethyl group (P-linked). 2-(carbamoyloxy)ethyl group (O-linked), containing an amide functional group.
Key Characteristics: The compound combines a phosphonate backbone with polar substituents (cyano and carbamoyloxy groups), which influence its solubility, stability, and reactivity.
Comparison with Structurally Similar Compounds
Diethyl P-[2-(triethoxysilyl)ethyl]phosphonate (CAS 757-44-8)
- Molecular Formula : C₁₂H₂₉O₆PSi
- Substituents :
- Two ethyl groups (O-linked).
- 2-(triethoxysilyl)ethyl group (P-linked), containing a silicon-ether moiety.
- Key Differences: The silicon-based substituent enables applications in silanization (surface modification) and polymer crosslinking, unlike the target compound. Higher molecular weight (328.41 g/mol vs. 250.19 g/mol) and increased hydrophobicity due to the triethoxysilyl group. Used in flame retardancy for lignin nanoparticles, achieving 3.2% phosphorus content when grafted .
Ethyl-p-nitrophenyl Phosphonate (CAS 2104-64-5)
- Molecular Formula: C₈H₁₀NO₅P (estimated)
- Substituents :
- Ethyl group (O-linked).
- p-nitrophenyl group (P-linked), featuring a strong electron-withdrawing nitro group.
- Key Differences :
2-Ethylhexyl methylphosphonofluoridoate (CAS 458-71-9)
- Molecular Formula : C₉H₂₀FO₂P
- Substituents :
- Methyl group (P-linked).
- 2-ethylhexyl group (O-linked).
- Fluoride substituent.
- Key Differences :
2-(Diethylamino)ethyl ethyl methylphosphonite (CAS N/A)
- Molecular Formula: C₉H₂₂NO₂P
- Substituents: Ethyl and methyl groups (P-linked). 2-(diethylamino)ethyl group (O-linked), containing a tertiary amine.
- Key Differences: The amine group enables coordination chemistry (e.g., metal binding) and pH-dependent solubility. Potential use in catalysis or surfactants, contrasting with the target compound’s amide-driven bioactivity .
Comparative Analysis Table
Research Findings and Functional Insights
- Phosphorus Content : Compounds like Diethyl P-[2-(triethoxysilyl)ethyl]phosphonate exhibit high phosphorus content (3.2%), critical for flame retardancy, whereas the target compound’s phosphorus utility depends on its substituents’ stability .
- Reactivity : Fluorinated and nitro-substituted phosphonates (e.g., CAS 458-71-9, 2104-64-5) show higher electrophilicity, favoring hydrolysis or pesticidal activity. The target’s carbamoyloxy group may enable enzymatic interactions or slow degradation .
- Biological Compatibility : The carbamoyloxy group’s amide linkage suggests compatibility with biomolecules, positioning the target compound for pharmaceutical applications, unlike silicon- or fluorine-containing analogs .
Biological Activity
2-(Carbamoyloxy)ethyl ethyl (2-cyanoethyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to present a detailed examination of its biological activity, including mechanisms of action, research findings, and relevant case studies.
- Molecular Formula : C₇H₁₄N₃O₄P
- Molecular Weight : 223.18 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of the phosphonate group allows for significant interactions with enzymes and receptors, potentially influencing pathways related to cell signaling and metabolism.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit notable antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Anti-Cancer Properties
A study evaluating the sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate, a related compound, demonstrated significant anti-cancer effects against Ehrlich ascites carcinoma (EAC) cells. The treatment resulted in reduced tumor volume and cell count, suggesting that similar phosphonate derivatives may possess comparable anti-cancer properties through apoptosis induction via caspase pathways .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of phosphonates. Compounds within this class have been investigated for their ability to protect neuronal cells from damage induced by oxidative stress and inflammation, which are common in neurodegenerative diseases.
Case Study 1: Antioxidant and Anti-Cancer Effects
In vivo studies have shown that related phosphonates can significantly reduce EAC cell proliferation. The mechanism involved apoptosis induction through the upregulation of caspase 3 and downregulation of osteopontin levels, indicating a targeted approach in cancer therapy .
Case Study 2: Radiation Protection
Research on S-[2-[(2'-carbamoylethyl)amino]ethyl] phosphorothioate revealed substantial radiation protection activity. At doses of 600 mg/kg, the compound provided approximately 70% protection against radiation-induced damage, highlighting the potential therapeutic applications of phosphonates in oncology .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₇H₁₄N₃O₄P | Antioxidant, Anti-cancer |
| Ethyl (E)-2-cyano-3-(4-hydroxyphenyl) acrylate | C₉H₉N₃O₄ | Anti-cancer |
| S-[2-[(2'-carbamoylethyl)amino]ethyl] phosphorothioate | C₇H₁₄N₂O₂PS | Radiation protection |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
